N-[6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]acetamide
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Overview
Description
N-[6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]acetamide is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by the presence of a piperazine ring and a benzodiazepine core, which are known for their significant pharmacological properties. Benzodiazepines are widely recognized for their use in the treatment of various neurological and psychological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]acetamide typically involves multiple steps, starting from the preparation of the benzodiazepine core. The process often includes:
Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzodiazepine ring.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzodiazepine core.
Acetylation: The final step involves the acetylation of the compound to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Processing: Large quantities of reactants are processed in batches to ensure consistency.
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-[6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]acetamide involves its interaction with specific molecular targets in the body. The compound binds to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to the compound’s anxiolytic, sedative, and anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
Olanzapine: A thienobenzodiazepine used in the treatment of schizophrenia and bipolar disorder.
Diazepam: A well-known benzodiazepine used for its anxiolytic and muscle relaxant properties.
Lorazepam: Another benzodiazepine with potent anxiolytic and sedative effects.
Uniqueness
N-[6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]acetamide is unique due to its specific structural features, such as the presence of both a piperazine ring and a benzodiazepine core. This combination imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-15(26)22-25-18-9-5-3-7-16(18)20(24-13-11-23(2)12-14-24)21-17-8-4-6-10-19(17)25/h3-10H,11-14H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNJSNMHQXOBJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN1C2=CC=CC=C2C(=NC3=CC=CC=C31)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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